(+)-beta-Pinene
Overview
Description
Synthesis Analysis
The synthesis of myrcene through the pyrolysis of β-pinene represents a critical pathway for the industrial production of various terpenic alcohols and vitamins A and E. A theoretical equilibrium model predicts yields of myrcene from β-pinene could reach 93.5%, although practical yields have been lower, likely due to decomposition reactions of myrcene into various degradation products (Kolicheski et al., 2007).
Molecular Structure Analysis
The isomerization reactions of α-pinene to other hydrocarbons like camphene and terpinolenes over Beta zeolites highlight the structural versatility of pinene molecules and the impact of acidic environments on their rearrangement. The study of these reactions provides insight into the molecular structure dynamics of β-pinene under different conditions (Gündüz et al., 2005).
Chemical Reactions and Properties
β-Pinene's reactivity, particularly in the presence of Lewis acids, allows for the synthesis of pinane-type sulfides through regiospecific reactions. This reactivity is crucial for understanding the chemical properties and potential applications of β-pinene derivatives in various fields, including the synthesis of environmentally friendly polymers and materials (Nikitina et al., 2006).
Physical Properties Analysis
The study of binary diffusion coefficients of α-pinene and β-pinene in supercritical carbon dioxide provides valuable data on their physical properties under different conditions. This information is essential for industrial applications where supercritical CO2 is used as a solvent or in extraction processes (Silva et al., 2004).
Chemical Properties Analysis
The ozonolysis of β-pinene in gas-phase experiments reveals the formation of multifunctional organic acids, such as pinic acid and norpinic acid. These reactions provide insight into the atmospheric chemistry of β-pinene and its role in the formation of secondary organic aerosols, highlighting its environmental and climatic significance (Ma & Marston, 2008).
Scientific Research Applications
Effect on Yeast Cells : (+)-β-Pinene has been found to inhibit respiration in yeast cells, affecting mitochondrial functions. This inhibition is dependent on the ratio of pinene to yeast cells. It also impacts proton pumping and K+ transport, indicating its effect on cell membranes, particularly in mitochondria (Uribe, Ramírez, & Peña, 1985).
Electrochemical Discrimination : The ability to recognize and discriminate between the enantiomers of (+)-β-Pinene using an electrochemical method has been demonstrated, suggesting its potential in chemical sensing applications (Deng, Li, Chen, Ma, & Cheng, 2017).
Antifungal Activity Against Candida spp. : Research has shown that (+)-β-Pinene has antifungal properties, particularly against Candida species. It likely acts by interfering with cell wall formation and has potential as an anti-biofilm agent (Andrade, Rosalen, Freires, Scotti, Scotti, Aquino, & de Castro, 2019).
Antimicrobial Activities : The positive enantiomers of (+)-β-Pinene have demonstrated microbicidal activity against fungi and bacteria. This includes a significant effect against Candida albicans and methicillin-resistant Staphylococcus aureus (da Silva, Lopes, Barros de Azevedo, Costa, Alviano, & Alviano, 2012).
Hypoglycemic and Anti-Inflammatory Effects : A study on diabetic rats highlighted the hypoglycemic, hypolipidemic, and anti-inflammatory properties of β-Pinene. This suggests its potential therapeutic use in managing diabetes-related symptoms (Santos, Coelho, Fontes Loula, Saraiva Landim, Fernandes Lima, Machado, Lopes, Gomes, da Costa, de Menezes, Coutinho, Kim, Felipe, Neves, & Kerntopf, 2022).
properties
IUPAC Name |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC(=C)[C@H]1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173682 | |
Record name | beta-Pinene, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-beta-Pinene | |
CAS RN |
19902-08-0 | |
Record name | beta-Pinene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Pinene, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-β-Pinene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-Pinene, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGO73S04D5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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